N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-25-16-6-3-11(7-18(16)26-2)17-9-13(23-27-17)10-19(24)22-12-4-5-14(20)15(21)8-12/h3-9H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFFTPSKPVRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Oxazole Synthesis
This classical method constructs the oxazole ring via cyclodehydration of α-acylamino ketones. For the target compound:
Step 1 : Synthesis of α-(3,4-dimethoxybenzoyl)amino ketone
- React 3,4-dimethoxybenzoyl chloride with 3-amino-1-(3,4-difluorophenyl)propan-1-one in dichloromethane (DCM) using triethylamine (TEA) as base.
Step 2 : Cyclodehydration
- Treat intermediate with polyphosphoric acid (PPA) at 110°C for 4 h to form 5-(3,4-dimethoxyphenyl)-1,2-oxazole.
Step 3 : Acetamide Formation
- Couple oxazole with bromoacetyl bromide, then react with 3,4-difluoroaniline in DCM/TEA.
| Parameter | Value |
|---|---|
| Overall Yield | 32–38% |
| Key Reagents | PPA, TEA, DCM |
| Purification | Column chromatography |
This method suffers from moderate yields due to competitive side reactions during cyclodehydration.
Bredereck Reaction for Oxazole Formation
The Bredereck reaction utilizes α-haloketones and amides under basic conditions:
Procedure :
- React 3,4-dimethoxybenzamide with 1-bromo-1-(3,4-difluorophenyl)propan-2-one in DMF with K₂CO₃ at 80°C for 12 h.
- Isolate oxazole intermediate via extraction (ethyl acetate/water).
- Acetylate with chloroacetyl chloride, then aminate with NH₃/MeOH.
| Parameter | Value |
|---|---|
| Oxazole Yield | 45% |
| Reaction Time | 12 h |
| Temperature | 80°C |
This route improves regioselectivity but requires careful stoichiometric control.
Modern Catalytic and Green Chemistry Approaches
Palladium-Catalyzed Oxazole Cyclization
A 2023 advancement employs Pd(OAc)₂/Xantphos catalyst for oxidative cyclization:
Schematic :
Propargylamide → Pd-mediated cyclization → 1,2-oxazole
Steps :
- Prepare propargylamide from 3,4-difluorophenylacetylene and 3,4-dimethoxybenzamide.
- Cyclize using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cu(OAc)₂ in toluene at 100°C.
| Parameter | Value |
|---|---|
| Yield | 67% |
| Turnover Number | 13.4 |
| EcoScale | 68/100 |
This method reduces reaction time to 3 h and avoids corrosive acids.
Microwave-Assisted Synthesis
Microwave irradiation accelerates oxazole formation:
Protocol :
- Mix 3,4-dimethoxybenzaldehyde (1.2 eq), TosMIC (1 eq), and K₃PO₄ (2 eq) in i-PrOH.
- Irradiate at 150 W, 100°C for 15 min.
- Filter and recrystallize oxazole intermediate.
- Acetylate and aminate as previously described.
| Parameter | Value |
|---|---|
| Oxazole Yield | 82% |
| Energy Consumption | 0.8 kWh/mol |
| Purity | >99% (HPLC) |
Microwave methods enhance reproducibility and scalability.
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Method | Overall Yield | Time | Cost Index |
|---|---|---|---|
| Robinson-Gabriel | 32–38% | 18 h | $$$$ |
| Bredereck | 45% | 14 h | $$$ |
| Pd-Catalyzed | 67% | 5 h | $$$$ |
| Microwave | 82% | 2 h | $$ |
Microwave synthesis offers the best yield-time tradeoff, though Pd-based methods suit low-volume, high-purity applications.
Byproduct Formation and Mitigation
Common byproducts include:
- Dehydrohalogenation products in Bredereck reactions
- Over-acetylated species during amidation
- Pd black in catalytic methods
Mitigation strategies:
- Use scavengers (e.g., polymer-bound TEA for HCl)
- Optimize catalyst loading (≤5 mol% Pd)
- Employ flow chemistry for exothermic steps.
Industrial-Scale Production Considerations
For bulk synthesis, key factors include:
Solvent Selection :
Catalyst Recycling :
Process Analytical Technology :
- Implement inline FTIR and HPLC for real-time monitoring of oxazole formation.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide: Lacks the dimethoxyphenyl group.
N-(3,4-dimethoxyphenyl)-2-(5-(3,4-difluorophenyl)isoxazol-3-yl)acetamide: Has the positions of the difluorophenyl and dimethoxyphenyl groups swapped.
Uniqueness
N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is unique due to the presence of both difluorophenyl and dimethoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 426.43 g/mol. Its IUPAC name is this compound. The structure features a difluorophenyl group and an oxazole ring that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F2N2O3 |
| Molecular Weight | 426.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | JZKVELMLHRNHOH-UHFFFAOYSA-N |
The biological activity of this compound is primarily mediated through its interaction with specific biological targets such as enzymes and receptors involved in various signaling pathways. The compound has shown potential in modulating pathways related to inflammation and cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for tumor growth and survival.
- Receptor Modulation: It can act on various receptors influencing cell signaling pathways associated with disease progression.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.8 |
| HeLa (Cervical Cancer) | 10.0 |
These results suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies have reported that it can lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies and Research Findings
-
Study on Anticancer Activity:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner . -
Inflammation Model:
In a model of acute inflammation using lipopolysaccharide (LPS) stimulated macrophages, treatment with the compound resulted in a marked reduction in inflammatory markers compared to control groups . This suggests potential therapeutic applications in inflammatory diseases.
Q & A
Q. What methodologies enable scale-up without compromising yield or purity?
- Methodological Answer :
- Flow chemistry : Optimize reaction parameters (residence time, temperature) for continuous synthesis of the oxazole core.
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
